Ethyl 3-oxocyclopentanecarboxylate
Description
Significance of Cyclic β-Keto Esters in Organic Synthesis
Cyclic β-keto esters are a class of organic compounds characterized by a cyclic structure containing a ketone and an ester functional group at the β-position relative to each other. fiveable.me This arrangement makes them highly versatile and important intermediates in a wide array of organic reactions. fiveable.mefiveable.me Their significance stems from their ability to act as precursors for various heterocyclic compounds and to participate in carbon-carbon bond-forming reactions. fiveable.me
The presence of both the carbonyl and ester groups allows for a range of chemical transformations, including hydrolysis, decarboxylation, and reduction. fiveable.me A key feature of their reactivity is the acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which facilitates the formation of a highly reactive enolate ion in the presence of a base. fiveable.mefiveable.me This enolate is a powerful nucleophile and is central to many of their characteristic reactions, such as the Claisen condensation, aldol (B89426) condensations, and alkylations. fiveable.mefiveable.me
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for preparing 5- or 6-membered cyclic β-keto esters. researchgate.net The versatility of cyclic β-keto esters makes them indispensable building blocks for synthesizing complex molecules, including pharmaceuticals and natural products. fiveable.meresearchgate.net
Historical Context of Research on Ethyl 3-Oxocyclopentanecarboxylate (B1258031) and Related Cyclopentanoids
Research into cyclopentanoid compounds, a class of natural products and synthetic molecules containing a five-membered ring, has been a significant area of organic chemistry for decades. The interest in these structures was largely fueled by the discovery of biologically active natural products containing the cyclopentane (B165970) ring, such as prostaglandins, jasmolins, and various sesquiterpenes like capnellene. wikipedia.org The synthesis of these complex molecules often requires stereocontrolled methods for constructing the cyclopentane core.
Anionic approaches have been historically significant in the construction of cyclopentanoids. acs.org The development of methods for the total synthesis of cyclopentanoid natural products has often relied on key intermediates that allow for the controlled introduction of functional groups and stereocenters. rsc.org Ethyl 3-oxocyclopentanecarboxylate and its isomer, ethyl 2-oxocyclopentanecarboxylate, have emerged as crucial starting materials in these synthetic endeavors. For example, ethyl 2-oxocyclopentanecarboxylate has been utilized in the synthesis of the natural product tanikolide (B1238862) and in the stereoselective synthesis of spiro compounds. chemicalbook.com The rich chemistry of these cyclic β-keto esters has provided pathways to complex targets that were previously challenging to access. rsc.org
Structural Features and Reactivity Principles of this compound
This compound possesses the molecular formula C₈H₁₂O₃. nih.gov Its structure consists of a five-membered cyclopentane ring with a ketone group at the 3-position and an ethyl carboxylate group at the 1-position. This bifunctional nature is the primary determinant of its chemical reactivity.
The compound's reactivity is centered around the electrophilic nature of the ketone's carbonyl group and the chemistry associated with the β-keto ester moiety. It can undergo nucleophilic addition at the carbonyl carbon, reduction of the ketone to an alcohol, and various reactions involving the enol or enolate form. Its utility as a synthetic intermediate is largely due to its capacity for alkylation, cyclization, and other transformations that enable the construction of more elaborate molecular frameworks.
| Property | Value |
| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate |
| CAS Number | 5400-79-3 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 120°C at 14 Torr |
| Density | 1.120 g/cm³ |
Data sourced from multiple chemical suppliers and databases. nih.govachemblock.comsigmaaldrich.com
A fundamental aspect of the chemistry of β-keto esters is their existence in a tautomeric equilibrium between the keto form and the enol form. masterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton and the shifting of electrons. researchgate.net While the keto form generally predominates for simple ketones, the stability of the enol form is enhanced in β-keto esters due to the formation of a conjugated system and the possibility of intramolecular hydrogen bonding. masterorganicchemistry.com
The protons on the α-carbon, situated between the ketone and ester carbonyl groups, are significantly acidic (pKa around 11 for acetoacetic esters). masterorganicchemistry.com This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge of the conjugate base, the enolate, through resonance. masterorganicchemistry.com This enolate ion is a potent nucleophile and can react with a variety of electrophiles. fiveable.me
The formation of the enolate is typically achieved by treatment with a suitable base. bham.ac.uk The choice of base can influence whether the kinetic or thermodynamic enolate is formed in unsymmetrical ketones. bham.ac.uk Once formed, the enolate can participate in crucial carbon-carbon bond-forming reactions, such as alkylation via an SN2 mechanism with alkyl halides. masterorganicchemistry.comjove.com
The synthesis and reactions of substituted cyclopentanecarboxylates often involve significant stereochemical challenges and opportunities. The cyclopentane ring is not planar and can adopt various conformations, such as the envelope and half-chair forms. The substituents on the ring can exist in either a cis or trans relationship to one another, leading to diastereomers with distinct physical and chemical properties.
The stereochemical outcome of reactions involving cyclopentanecarboxylates is often influenced by the steric and electronic properties of the existing substituents and the reaction conditions. For instance, hydrogenation of a double bond in a cyclopentene (B43876) ring can lead to different stereoisomers depending on the catalyst and the steric hindrance around the double bond. acs.org Modern synthetic methods have been developed to achieve high levels of stereocontrol in the synthesis of cyclopentanes. Rhodium-catalyzed domino reactions, for example, can generate cyclopentane carboxylates with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Understanding and controlling these stereochemical aspects is critical for the synthesis of specific, biologically active target molecules. nih.gov
Overview of Research Trajectories for this compound
The research involving this compound and related cyclic β-keto esters is primarily driven by their utility in synthetic organic chemistry. A major trajectory has been their application as versatile synthons for the total synthesis of complex natural products. The cyclopentane core is a common motif in many biologically active compounds, and this compound provides a readily available starting point for their construction. wikipedia.orgrsc.org
Another significant area of research focuses on the development of new synthetic methodologies that utilize the unique reactivity of this compound. This includes exploring novel palladium-catalyzed reactions of related allyl β-keto esters, which can undergo transformations like aldol condensations and Michael additions under neutral conditions. nih.gov Furthermore, research into stereoselective reactions is a continuing trend, aiming to control the formation of multiple stereocenters on the cyclopentane ring with high precision. nih.gov The development of efficient methods to synthesize functionalized cyclopentanes remains a key objective for synthetic chemists, with applications in medicinal chemistry and materials science.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWAMLZUUGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278873 | |
| Record name | ethyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-79-3 | |
| Record name | 5400-79-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxocyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 3 Oxocyclopentanecarboxylate
Established Synthetic Pathways
The synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a valuable intermediate in organic chemistry, is primarily achieved through a few key methodologies. These include intramolecular cyclization reactions, direct esterification, and sequential halogenation-oxidation processes.
Dieckmann Cyclization Approaches
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone for synthesizing five- and six-membered cyclic β-keto esters. libretexts.orglibretexts.orgpressbooks.pubwikipedia.org This base-catalyzed reaction is particularly effective for 1,6-diesters, which yield five-membered rings like the cyclopentanone (B42830) core of the target molecule. wikipedia.orgfiveable.me
While the more common precursor for a simple substituted cyclopentanone ring via Dieckmann cyclization is a 1,6-diester such as diethyl adipate, the use of more complex substrates like Ethyl Butane-1,2,2,4-tetracarboxylate can also be envisioned to generate highly functionalized cyclopentanone rings. The fundamental principle remains the intramolecular reaction between two ester groups to form a five-membered ring. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
| Reaction | Starting Material | Reagents | Product Type |
| Dieckmann Cyclization | 1,6-Diester | Strong Base (e.g., Sodium Ethoxide) | Cyclic β-keto ester |
Data table summarizing the general Dieckmann Cyclization.
The mechanism of the Dieckmann cyclization is analogous to the intermolecular Claisen condensation and proceeds through several key steps. libretexts.orglibretexts.orgorganic-chemistry.org
Enolate Formation : A strong base, typically sodium ethoxide, deprotonates the α-carbon (the carbon adjacent to an ester carbonyl group), creating a resonance-stabilized enolate ion. fiveable.me
Nucleophilic Acyl Substitution : The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. libretexts.orgwikipedia.org This intramolecular attack results in the formation of a five-membered ring and the expulsion of an ethoxide leaving group, yielding a cyclic β-keto ester. libretexts.orgfiveable.me
Deprotonation : The resulting β-keto ester has an acidic proton on the carbon between the two carbonyl groups. This proton is readily removed by the ethoxide base. This step is typically irreversible and drives the reaction to completion.
Protonation : A final workup step with an acid (e.g., H₃O⁺) protonates the enolate to give the final neutral cyclic β-keto ester product. wikipedia.org
This mechanism highlights the formation of a stable five-membered ring structure, which is sterically favored. wikipedia.org
Direct Esterification Methods for 3-Oxocyclopentanecarboxylic Acid
A straightforward method for the synthesis of Ethyl 3-oxocyclopentanecarboxylate is the direct esterification of its corresponding carboxylic acid, 3-Oxocyclopentanecarboxylic acid. This reaction, known as the Fischer esterification, involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk
The reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, ethanol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The water formed as a byproduct is often removed to shift the equilibrium towards the product side. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comchemguide.co.uk
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
| 3-Oxocyclopentanecarboxylic acid | Ethanol | Strong Acid (e.g., H₂SO₄) | This compound | Water |
Data table summarizing the Fischer Esterification for this compound.
Halogenation-Oxidation Sequences
Alternative synthetic routes can involve the modification of a pre-existing cyclopentane (B165970) ring. A halogenation-oxidation sequence provides a method to introduce the ketone functionality at the desired position.
This pathway would commence with a precursor such as ethyl cyclopentanecarboxylate. The key steps involve the regioselective introduction of a bromine atom at the C-3 position, followed by a process that converts the C-Br bond into a C=O bond. Regioselective bromination can be achieved using various brominating agents under controlled conditions to favor substitution at the desired carbon. mdpi.comnih.gov Following bromination, an oxidative debromination or a related elimination/oxidation sequence would be employed to generate the target 3-oxo functionality. While specific documented examples for this exact transformation to this compound are less common in general literature than Dieckmann cyclizations, the principles of regioselective halogenation and subsequent oxidation are well-established in organic synthesis.
Oxidant Selection and Reaction Conditions
The formation of the 3-oxo functional group in this compound is typically not achieved through a direct oxidation of a cyclopentane precursor. Instead, the ketone group is inherently formed during the intramolecular cyclization of a linear diester, a process known as the Dieckmann condensation. ucla.edujk-sci.com This reaction is a base-catalyzed intramolecular Claisen condensation of a 1,6-diester, such as diethyl adipate, to yield a cyclic β-keto ester. chegg.comvedantu.com
The "oxidant" in this context is not a chemical reagent but rather the result of the cyclization mechanism itself. The selection of the base and the reaction conditions are critical for the success of the synthesis. A strong base is required to deprotonate the α-carbon of one of the ester groups, generating an enolate. jk-sci.com This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the five-membered ring. chegg.com A full equivalent of the base is necessary because the resulting cyclic β-keto ester is acidic and will be deprotonated by the base, which drives the equilibrium toward the product. chegg.com An acidic workup is performed in a subsequent step to neutralize the enolate and afford the final product. jk-sci.com
| Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sodium ethoxide | Ethanol (excess) | Reflux | Moderate | google.com |
| Sodium methoxide (B1231860) | Methanol | Not specified | 61% | ucla.edugoogle.com |
| Potassium tert-butoxide | Not specified | Not specified | 82% | google.com |
| Sodium methoxide (powder) | Solvent-free | ~150°C | Quantitative | google.com |
Synthesis from 2-n-Alkyl-3-cyanocyclopentanones
The synthesis of this compound from a 2-n-Alkyl-3-cyanocyclopentanone precursor is not a commonly documented pathway in chemical literature. Standard synthetic routes typically build the cyclopentanone ring, for instance, via Dieckmann condensation. A route starting from a 2-n-Alkyl-3-cyanocyclopentanone would necessitate complex transformations, including the hydrolytic conversion of the cyano group into a carboxylic acid (or its ester) and the removal of the 2-n-alkyl group, which is not synthetically straightforward.
The hydrolysis of a nitrile to a carboxylic acid is a well-known transformation that can be achieved by heating with either an aqueous acid or base. libretexts.orgchemistrysteps.comlumenlearning.comquora.com However, the simultaneous removal of the alkyl group at the adjacent position under conditions that would preserve the desired product is not a standard or efficient process. Therefore, this route is not considered a practical method for the preparation of this compound.
Condensation of Propane-1,1,3-tricarboxylate Esters with α-Bromo Esters
A plausible, albeit less direct, synthetic strategy involves the condensation of a propane-1,1,3-tricarboxylate ester with an α-bromo ester. This multi-step process would leverage principles of malonic ester synthesis followed by an intramolecular cyclization.
The general sequence for this synthesis would be:
Alkylation: A base is used to deprotonate the central carbon of the propane-1,1,3-tricarboxylate ester, creating a nucleophilic carbanion. This carbanion then reacts with an α-bromo ester (e.g., ethyl bromoacetate) in a nucleophilic substitution reaction (SN2). This step forms a more complex acyclic poly-ester intermediate.
Cyclization: The resulting intermediate, which is now a form of a 1,6-diester, undergoes an intramolecular Dieckmann condensation. A strong base is used to facilitate the ring closure, forming a five-membered ring.
Hydrolysis and Decarboxylation: The resulting cyclic product would contain multiple ester groups. Selective hydrolysis of one or more ester groups followed by decarboxylation (heating in the presence of acid) would be required to remove the auxiliary carboxyl groups and yield the target molecule, this compound.
This method allows for the construction of the carbon skeleton through a controlled alkylation step before the ring-forming condensation, but it is more complex than the direct cyclization of a symmetrical diester like diethyl adipate.
Advanced and Novel Synthetic Strategies
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to produce specific stereoisomers of a chiral molecule. For this compound, the primary chiral center is created upon reduction of the ketone, leading to chiral hydroxy-esters. Asymmetric methods focus on controlling the stereochemistry of this reduction.
Enantioselective Reactions
Enantioselective synthesis of chiral derivatives of this compound is most effectively achieved through the asymmetric reduction of the 3-oxo group. This transformation yields enantiomerically enriched ethyl 3-hydroxycyclopentanecarboxylate. This can be accomplished using chiral catalysts that facilitate the stereoselective addition of a hydride to the prochiral ketone.
One prominent approach is catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands, such as those based on ruthenium-BINAP systems. researchgate.net These catalysts can achieve high levels of enantioselectivity in the reduction of β-keto esters. researchgate.net Another method involves asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral catalyst.
Enzymatic Catalysis in Chiral Syntheses
Biocatalysis offers a powerful and environmentally benign alternative for producing enantiomerically pure compounds. mdpi.com For derivatives of this compound, two main enzymatic strategies are employed: enzymatic kinetic resolution and asymmetric reduction.
Enzymatic Kinetic Resolution (EKR): In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) can be used for the enantioselective hydrolysis of racemic this compound. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. mdpi.comnih.govnih.gov Lipases such as those from Candida species or Pseudomonas species are commonly used for this purpose in non-aqueous solvents to perform transesterification, which can also achieve resolution. nih.govmdpi.com
Enzymatic Asymmetric Reduction: Whole-cell biocatalysts, most notably Baker's yeast (Saccharomyces cerevisiae), are widely used for the asymmetric reduction of ketones. acgpubs.orgfortunejournals.comethz.ch The reductases within the yeast cells can convert the ketone of this compound into a hydroxyl group with often high enantioselectivity, typically favoring the (S)-alcohol. ethz.chstudycorgi.com The enantiomeric excess (ee) and yield of these reactions are highly dependent on the reaction conditions, such as temperature, substrate concentration, and the use of additives or co-solvents like glycerol. acgpubs.orgfortunejournals.com Recombinant E. coli strains expressing specific carbonyl reductases or alcohol dehydrogenases have also been engineered to perform these reductions with very high yields and optical purity. nih.govresearchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 85-94% | ethz.ch |
| Baker's Yeast (S. cerevisiae) | Ethyl 3-oxohexanoate | Ethyl 3-hydroxyhexanoate | 88-94% | fortunejournals.com |
| Recombinant E. coli (with reductase) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 99% | nih.gov |
Chiral Auxiliaries and Catalysts in Asymmetric Transformations
The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. In the context of this compound derivatives, asymmetric transformations employing chiral auxiliaries and catalysts are paramount for establishing desired stereocenters.
Chiral catalysts, such as rhodium(III) complexes, have been effectively used in the asymmetric synthesis of complex molecules. For instance, a chiral rhodium complex has been shown to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides. organic-chemistry.org This method yields optically pure 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org The success of this reaction is attributed to the weak coordination between the catalyst and the ketoester, which allows for precise stereocontrol. organic-chemistry.org
Furthermore, chiral Brønsted acids have emerged as powerful catalysts for asymmetric reactions. They have been successfully employed in the multicomponent asymmetric aza-Darzens reaction to produce N-aryl-cis-aziridine carboxylate esters with high optical purity. researchgate.net The use of specific ortho-substituted anilines is crucial for achieving high enantiomeric excess. researchgate.net
In the synthesis of chiral allylic esters, palladium-based catalysts have proven to be highly effective. For example, a specific cobalt-palladium complex can catalyze the reaction between trichloroacetimidate (B1259523) derivatives of prochiral alcohols and carboxylic acids to yield chiral allylic esters with high enantiopurity. nih.gov This reaction is notable for its broad substrate scope and predictable stereochemical outcome. nih.gov
Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Key Features |
| Chiral Rhodium(III) Complex | Enantioselective cyclopropanation | High diastereoselectivity and enantioselectivity for trisubstituted cyclopropanes. organic-chemistry.org |
| Chiral Brønsted Acid | Asymmetric aza-Darzens reaction | Produces optically active cis-aziridines in excellent yields. researchgate.net |
| Cobalt-Palladium Complex | Asymmetric synthesis of chiral allylic esters | Broad substrate scope and high stereoinduction at room temperature. nih.gov |
Photochemical Reaction Pathways
Photochemical reactions offer unique pathways for the synthesis and transformation of organic compounds by accessing excited electronic states. While specific photochemical syntheses of this compound are not extensively detailed in the provided results, the general principles of photochemistry can be applied to its derivatives. For instance, photochemical [2+2] cycloadditions are a common method for constructing four-membered rings, which could then be elaborated into cyclopentane systems. The carbonyl group within the this compound structure is a chromophore that can be excited by UV light, potentially leading to intramolecular cyclizations or reactions with other unsaturated molecules.
High-Pressure Hydrogenation Reactions
High-pressure hydrogenation is a powerful technique for the reduction of functional groups that are resistant to standard catalytic hydrogenation conditions. In the synthesis of derivatives of this compound, this method can be employed to reduce the keto group to a hydroxyl group with specific stereochemistry, depending on the catalyst and reaction conditions used. For instance, a Michael addition of nitromethane (B149229) to a cyclopentenone derivative, followed by acid-catalyzed methanolysis and subsequent hydrogenation over a palladium on carbon (Pd/C) catalyst, can yield esters of 3-oxocyclopentanecarboxylates. This multi-step process allows for the introduction of structural diversity.
Suzuki Coupling Reactions
The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. sandiego.edu This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. While this compound itself may not be a direct substrate for Suzuki coupling, its derivatives can be functionalized to participate in such reactions. For example, introducing a bromine atom to the cyclopentane ring, as in ethyl 3-bromo-2-oxocyclopentane-1-carboxylate, provides a handle for subsequent Suzuki coupling, thereby expanding its synthetic utility. This reaction is valued for its tolerance of a wide range of functional groups and its ability to be carried out in aqueous conditions. sandiego.edu
Mitsunobu Reactions in Derivatization
The Mitsunobu reaction provides a reliable method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, with inversion of configuration. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org The reduction of the keto group in this compound yields a 3-hydroxycyclopentanecarboxylate ester. This secondary alcohol can then be a substrate for a Mitsunobu reaction, allowing for the introduction of various functionalities with controlled stereochemistry. This is particularly useful in the synthesis of natural products where precise stereochemical control is essential. organic-chemistry.org
Characterization of Synthetic Intermediates and Products
The unambiguous identification of synthetic intermediates and final products is crucial. Spectroscopic techniques are indispensable tools for this purpose.
Spectroscopic Analysis (e.g., ¹H and ¹³C NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the structure of organic compounds.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the ethyl group typically appear as a triplet around 1.2-1.4 ppm (for the -CH₃) and a quartet around 4.1-4.4 ppm (for the -OCH₂-). ucalgary.ca The protons on the cyclopentane ring will exhibit more complex splitting patterns in the region of 2.0-3.5 ppm due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, characteristic peaks would be expected for the carbonyl carbon of the ester (around 170-175 ppm), the ketone carbonyl carbon (typically above 200 ppm, though conjugation can shift this), the -OCH₂- carbon of the ethyl group (around 60-65 ppm), and the -CH₃ carbon (around 14 ppm). ucalgary.ca The carbons of the cyclopentane ring would appear in the aliphatic region of the spectrum.
The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the molecule, making NMR an invaluable tool for characterizing the products of the synthetic methodologies described above.
Chromatographic Purity Assessment (HPLC, GC)
The purity of this compound is critical for its use in further chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques employed to assess the purity of the final product. Several chemical suppliers report purity levels of 95%, 97%, or ≥98% as determined by these methods. chemicalbook.comsigmaaldrich.comchemscene.comachemblock.com
In a GC analysis, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. Impurities will typically have different retention times, appearing as separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of that component, allowing for quantitative purity assessment. GC is particularly suitable for this compound due to its volatility, with a reported boiling point of 102-104 °C at 11 mmHg. sigmaaldrich.comsigmaaldrich.com
HPLC operates on a similar principle but uses a liquid mobile phase to pass the sample through a packed column. It is a versatile technique capable of separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be used, where the separation is based on the compound's hydrophobicity. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
The table below outlines typical parameters for these chromatographic methods.
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detection Method |
| GC | Non-polar or mid-polarity column (e.g., polysiloxane-based) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.gov |
| HPLC | C18 reversed-phase column | Acetonitrile/Water or Methanol/Water gradient | UV Detector (monitoring the carbonyl chromophore) |
Mass Spectrometry (HRMS, ESI)
Mass spectrometry is a powerful analytical technique used to confirm the identity and structural integrity of this compound by measuring its mass-to-charge ratio (m/z).
Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography. It is suitable for polar molecules like this compound, allowing the compound to be ionized directly from a solution into the gas phase with minimal fragmentation. This typically results in the formation of a protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass. For this compound (C₈H₁₂O₃), the calculated monoisotopic mass is 156.078644 Da. nih.govchemspider.com HRMS can measure this value to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This high level of accuracy is crucial for confirming that the synthesized compound is indeed the desired product and not an isomer or other compound with a similar nominal mass. The combination of ESI with HRMS is a definitive method for structural confirmation.
Key mass spectrometry data for this compound are summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | chemscene.comnih.govsigmaaldrich.com |
| Molecular Weight (Average) | 156.18 g/mol | chemicalbook.comnih.govsigmaaldrich.com |
| Monoisotopic Mass (Exact) | 156.078644 Da | nih.govchemspider.com |
| Primary Ion in ESI-HRMS (Positive Mode) | [M+H]⁺ | Theoretical |
| Expected m/z for [M+H]⁺ | 157.0860 | Calculated |
Chemical Reactivity and Mechanistic Studies
Enolate Chemistry of Ethyl 3-Oxocyclopentanecarboxylate (B1258031)
The presence of carbonyl groups makes the protons on the carbons alpha (α) to these groups acidic. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can undergo various carbon-carbon bond-forming reactions. The protons at the C2 and C4 positions are susceptible to deprotonation, leading to different enolate structures and potential for regioselective reactions.
The enolate derived from ethyl 3-oxocyclopentanecarboxylate can act as a nucleophile in reactions with alkyl halides. This alkylation typically occurs at the α-carbon. The choice of base and reaction conditions can influence the position of alkylation. For β-keto esters, alkylation usually occurs at the carbon positioned between the two carbonyl groups; however, in the case of the 3-oxo isomer, the reaction occurs at one of the carbons adjacent to the ketone or ester. youtube.com For instance, using a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) can generate the enolate, which then reacts with an electrophile like an alkyl halide. stackexchange.com
Table 1: Representative Alkylation Reaction
| Reactant | Reagent | Electrophile | Product |
| This compound | 1. Sodium Ethoxide 2. Methyl Iodide | Methyl Iodide | Ethyl 4-methyl-3-oxocyclopentanecarboxylate |
Note: This table represents a typical alkylation reaction. Product distribution may vary based on specific reaction conditions.
The enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation and the Michael reaction. In an aldol-type reaction, the enolate adds to an aldehyde or ketone, forming a β-hydroxy ketone after workup. The Michael reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. orgsyn.org Transition metal catalysis, for example with iron(III) chloride, has proven to be an effective method for Michael reactions involving related β-keto esters, offering high chemoselectivity under mild conditions. orgsyn.org
Reduction Reactions of the Ketone Moiety
The ketone group in this compound can be selectively reduced to a secondary alcohol using various reducing agents. This transformation is a common strategy in the synthesis of more complex molecules.
The reduction of the ketone at the C3 position yields ethyl 3-hydroxycyclopentanecarboxylate, a β-hydroxy ester. studycorgi.com This reaction is typically achieved with high selectivity using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during workup to give the final alcohol product. This reduction is generally chemoselective, as NaBH₄ is a mild reducing agent that does not typically reduce the less reactive ester group.
Table 2: Reduction of this compound
| Substrate | Reagent | Solvent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Ethanol (B145695) | Ethyl 3-hydroxycyclopentanecarboxylate |
Oxidation Reactions and Derived Carboxylic Acids
Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cause cleavage of the cyclopentane (B165970) ring. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize ketones. Such reactions could potentially lead to the formation of dicarboxylic acids through oxidative cleavage of the ring.
Grignard Reactions with this compound Esters
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with carbonyl compounds. masterorganicchemistry.com In this compound, there are two electrophilic sites: the ketone carbonyl and the ester carbonyl. The ketone is generally more reactive towards nucleophiles than the ester.
Therefore, the addition of one equivalent of a Grignard reagent will preferentially occur at the ketone carbonyl. youtube.comyoutube.com The reaction involves the nucleophilic attack of the Grignard reagent on the C3 carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol at the C3 position. youtube.com If a significant excess of the Grignard reagent is used, a second reaction can occur at the ester group, leading to the formation of a diol. masterorganicchemistry.com
Table 3: Grignard Reaction with this compound
| Substrate | Grignard Reagent (1 eq.) | Workup | Product |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | H₃O⁺ | Ethyl 3-hydroxy-3-methylcyclopentanecarboxylate |
Reactions with N-Chlorosuccinimide (NCS)
The reaction of this compound with N-Chlorosuccinimide (NCS) is a key method for the introduction of a chlorine atom at the α-position to the keto group, a transformation of significant interest for creating chiral building blocks.
Organocatalytic Asymmetric α-Chlorination
The asymmetric α-chlorination of 1,3-dicarbonyl compounds, such as this compound (also referred to as ethyl 2-oxocyclopentanecarboxylate in some literature), has been successfully achieved using organocatalysis. mdpi.com Chiral bifunctional organocatalysts, like 2-aminobenzimidazole (B67599) derivatives, have been shown to catalyze the enantioselective chlorination with NCS. mdpi.comresearchgate.net These catalysts are believed to act in a bifunctional manner, activating both the dicarbonyl compound through hydrogen bonding and the chlorinating agent. mdpi.com The proposed mechanism suggests that the catalyst's basic nitrogen atom deprotonates the β-keto ester, forming an enolate, while the N-H group of the benzimidazole (B57391) moiety interacts with the chlorinating agent, facilitating the electrophilic attack of chlorine. mdpi.com
The stereochemical outcome of these reactions can be highly dependent on the catalyst structure and the chlorinating agent used. researchgate.net In some instances, a stereodivergent behavior has been observed, where the use of different chlorinating agents with the same catalyst leads to the formation of opposite enantiomers of the chlorinated product. mdpi.com
Optimization of Reaction Conditions and Catalysts
The efficiency and enantioselectivity of the α-chlorination of this compound are highly dependent on the reaction conditions and the choice of catalyst. A study utilizing chiral 2-aminobenzimidazole derivatives as organocatalysts in the chlorination of ethyl 2-oxocyclopentanecarboxylate with NCS highlighted the critical role of temperature. mdpi.com
For instance, with a specific chiral benzimidazole catalyst, the reaction at room temperature resulted in an excellent conversion but with almost no enantioselectivity. mdpi.com However, lowering the temperature to -50 °C significantly enhanced the enantiomeric excess (ee) to 40% with a high isolated yield of 95%. mdpi.com Further decreasing the temperature to -78 °C did not lead to any additional improvement in enantioselectivity. mdpi.com
The screening of different catalysts is also crucial. In the same study, a C2-symmetric chiral benzimidazole catalyst provided the best results in terms of enantioselectivity for the chlorination of ethyl 2-oxocyclopentanecarboxylate with NCS. mdpi.com
Below is a data table summarizing the optimization of the reaction conditions for the α-chlorination of ethyl 2-oxocyclopentanecarboxylate with NCS using different chiral benzimidazole catalysts. mdpi.com
| Entry | Catalyst | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | Catalyst 1 | 20 | 99 | 5 |
| 2 | Catalyst 1 | -50 | 99 | 9 |
| 3 | Catalyst 2 | -50 | 99 (95)¹ | 40 |
| 4 | Catalyst 2 | -78 | 99 | 40 |
| 5 | Catalyst 3 | -50 | 99 | 12 |
¹Isolated yield after flash chromatography is shown in parentheses.
Tandem and Sequential Reactions
This compound is a valuable substrate for tandem and sequential reactions, which allow for the construction of complex molecular architectures in a single pot, enhancing synthetic efficiency.
Sequential Hydroformylation/Aldol Condensation
While direct examples of sequential hydroformylation/aldol condensation specifically involving this compound are not extensively documented in the readily available literature, the principles of this reaction sequence can be applied to derivatives of this compound. This type of reaction involves the hydroformylation of an unsaturated substrate to generate an aldehyde in situ, which then undergoes an aldol condensation. Modified aldol tandem reactions can generate enolates without the need for a strong base, which can be advantageous. wikipedia.org
Michael Addition/Aldol Cyclization Sequences
This compound can participate in Michael addition/aldol cyclization sequences, a powerful tool for the formation of new rings. In such a sequence, a nucleophile, the enolate of this compound, performs a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an intramolecular aldol cyclization to form a new cyclic product. These reactions are often base-catalyzed. The use of different catalysts can influence the stereochemical outcome of the reaction.
Enolboration/Hydroformylation/Aldol Addition Reactions
The enolboration of β-keto esters followed by hydroformylation and aldol addition represents a sophisticated one-pot cascade reaction for the regio- and diastereoselective synthesis of complex molecules. This sequence typically involves the formation of a boron enolate from the β-keto ester, which then participates in subsequent transformations. While specific examples detailing the use of this compound in this exact sequence are scarce in the literature, the general methodology is applicable to cyclic β-keto esters. The process allows for the controlled formation of multiple new bonds and stereocenters in a single operation.
Intramolecular Cyclizations and Annulation Reactions
Intramolecular reactions are a powerful class of transformations that lead to the formation of cyclic structures. In the context of this compound, these reactions can be strategically employed to construct fused and spirocyclic ring systems, which are common motifs in natural products and medicinally relevant compounds.
The Wittig reaction is a renowned method for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. When applied in an intramolecular fashion, it provides a robust strategy for the synthesis of cyclic and bicyclic systems. While specific literature examples detailing the intramolecular Wittig reaction of this compound itself are not prevalent, the general principles can be applied to its derivatives.
The process would typically involve the initial functionalization of the cyclopentanone (B42830) ring, for instance, by alkylation at the C-2 or C-4 position with a side chain containing a phosphonium salt. Treatment of this elaborated substrate with a base would then generate the ylide, which would subsequently react with the ketone or ester carbonyl to form a new ring fused to the original cyclopentane core. The regiochemical outcome of the cyclization would be dependent on the length and nature of the tether connecting the ylide and the carbonyl group.
A hypothetical reaction scheme is presented below:
| Reactant | Reagents and Conditions | Product |
| A derivative of this compound with a tethered phosphonium salt | Base (e.g., NaH, n-BuLi) | A bicyclic cyclopentene (B43876) derivative |
The success of such a reaction would be contingent on several factors, including the stability of the ylide and the conformational preferences of the transition state leading to cyclization.
Dearomatization reactions are a class of transformations that convert an aromatic starting material into a non-aromatic cyclic product. An intramolecular dearomatizing [3+2] transannulation involving a derivative of this compound would represent a sophisticated approach to the synthesis of complex polycyclic scaffolds.
In a hypothetical scenario, the cyclopentanone ring could be tethered to an aromatic moiety. Activation of a suitable three-atom component within the molecule could initiate a cycloaddition with the aromatic ring, leading to a spirocyclic or fused system and the concurrent loss of aromaticity. Such reactions often provide access to highly functionalized and stereochemically rich products. acs.orgnih.gov
While direct examples with this compound are scarce, the general concept has been demonstrated with other systems. acs.orgnih.gov The feasibility of this transformation would depend critically on the nature of the tether, the activation method for the three-atom component, and the electronics of the aromatic ring.
The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds between an acyl group and an aromatic ring. masterorganicchemistry.com Its intramolecular variant is a powerful tool for the synthesis of fused-ring systems containing a ketone. masterorganicchemistry.com
For this compound to participate in such a reaction, it would first need to be derivatized with a pendant aromatic ring. For instance, the ester could be converted to an acid chloride, which is then used to acylate an aromatic compound via an intermolecular reaction. Alternatively, the cyclopentanone could be alkylated with an aryl-containing group. If the aromatic ring is tethered to the cyclopentanone at a suitable position, treatment with a Lewis acid could then promote intramolecular acylation. masterorganicchemistry.com
The reaction would proceed via the formation of an acylium ion, which would then be attacked by the electron-rich aromatic ring to form a new six-membered ring, resulting in a tetracyclic system. The regioselectivity of the cyclization would be governed by the substitution pattern on the aromatic ring and the length of the tether. masterorganicchemistry.com
Below is a table summarizing the key aspects of a potential intramolecular Friedel-Crafts acylation:
| Starting Material | Key Reagents | Intermediate | Product |
| This compound derivative with a tethered aromatic ring | Lewis Acid (e.g., AlCl₃) | Acylium ion | Fused polycyclic ketone |
This reaction is particularly useful for constructing six-membered rings, although the formation of five- and seven-membered rings is also possible under certain conditions. masterorganicchemistry.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like Ethyl 3-oxocyclopentanecarboxylate (B1258031).
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For Ethyl 3-oxocyclopentanecarboxylate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the cyclopentane (B165970) ring and the ethyl ester group. This process is fundamental for obtaining an accurate representation of the molecule's three-dimensional structure, which is the starting point for most other computational analyses.
While geometry optimization finds the minimum energy structure at absolute zero, molecules in the real world exist at finite temperatures and pressures. Gibbs free energy corrections are applied to the calculated electronic energy to account for these thermodynamic effects. These corrections include contributions from vibrational, rotational, and translational motions of the molecule at a given temperature. By calculating the Gibbs free energy, chemists can predict the spontaneity of reactions involving this compound and determine the equilibrium position of conformational changes.
Standard DFT functionals can sometimes inadequately describe the weak, non-covalent interactions known as van der Waals forces or dispersion forces. These forces are critical for understanding intermolecular interactions in the condensed phase. Dispersion correction schemes are computational add-ons that augment DFT calculations to more accurately account for these long-range electron correlation effects. Applying these corrections is important for accurately modeling the behavior of this compound in solution or in its solid state.
Molecular Modeling Techniques for Structure-Activity Relationships
Molecular modeling is a broad term that encompasses various computational techniques used to model and predict how a molecule's structure relates to its chemical or biological activity. researchgate.netunifap.br These Structure-Activity Relationship (SAR) studies are crucial in fields like drug discovery and materials science. researchgate.net
For this compound, SAR studies would focus on its key structural features: the cyclopentane ring, the ketone group at the 3-position, and the ethyl ester at the 1-position. By systematically modifying these parts of the molecule in a computational model and calculating the resulting effect on a property of interest (e.g., binding affinity to an enzyme or chemical reactivity), researchers can build a predictive model. For instance, modeling could explore how changing the ester to a different alkyl group or altering the position of the keto group might influence its utility as a synthetic intermediate. These studies help in the rational design of new molecules with enhanced or specific desired properties. unifap.br
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) models.
Key molecular descriptors for this compound have been computed and are available in public databases. nih.gov These include:
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP: This is the logarithm of the partition coefficient between octanol (B41247) and water. It measures a molecule's lipophilicity (how well it dissolves in fats and oils), which is a critical factor in its pharmacokinetic profile.
Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. Molecules with fewer rotatable bonds tend to have higher oral bioavailability. For this compound, there are three rotatable bonds. nih.gov
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Computed by PubChem |
| XLogP3-AA (LogP) | 0.3 | Computed by PubChem |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
This data is based on computational predictions. nih.gov
Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For Ethyl 3-oxocyclopentanecarboxylate (B1258031), the ¹H NMR spectrum confirms the presence of the ethyl ester group and the protons on the cyclopentanone (B42830) ring.
The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to three methyl protons, resulting in a quartet signal. The terminal methyl protons (-OCH₂CH₃) are adjacent to two methylene protons, producing a triplet.
The protons on the cyclopentanone ring produce more complex signals due to their varied chemical environments and spin-spin coupling interactions. The methine proton at the C1 position (bearing the ester) and the methylene protons at the C2, C4, and C5 positions typically appear as multiplets in the upfield region. The protons adjacent to the ketone at C2 and C4 are shifted further downfield compared to the C5 protons. Two-dimensional NMR techniques, such as COSY, can be used to resolve these overlapping signals and confirm proton-proton connectivities.
Table 1: Representative ¹H NMR Chemical Shift Data for Ethyl 3-oxocyclopentanecarboxylate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| -OCH₂CH ₃ | ~1.25 | Triplet | ~7.1 |
| Cyclopentane (B165970) Protons (-CH₂-, -CH-) | ~2.10 - 2.80 | Multiplet | N/A |
| -OCH ₂CH₃ | ~4.15 | Quartet | ~7.1 |
Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary based on the solvent used.
¹³C NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete count of the carbon atoms and an analysis of their chemical nature.
The spectrum is characterized by two signals in the downfield region corresponding to the two carbonyl carbons: one for the ester (~173 ppm) and one for the ketone (~210 ppm). The signal for the ketonic carbonyl is typically found at a lower field (higher ppm value) than the ester carbonyl. The carbons of the ethyl group appear in the upfield region, with the O-CH₂ carbon appearing around 60 ppm and the -CH₃ carbon around 14 ppm. The sp³-hybridized carbons of the cyclopentane ring produce signals in the range of 20-50 ppm.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~14.2 |
| C H₂ (Ring Carbons) | ~20 - 45 |
| C H (Ring Carbon) | ~45 - 55 |
| -OC H₂CH₃ | ~60.5 |
| C =O (Ester) | ~173.0 |
| C =O (Ketone) | ~210.0 |
Note: The specific shifts of the ring carbons can be definitively assigned using 2D NMR techniques like HSQC and HMBC.
NOE Measurements for Stereochemical Assignments
The Nuclear Overhauser Effect (NOE) is a phenomenon used in NMR to determine the spatial proximity of atoms within a molecule, regardless of whether they are connected through bonds. NOE measurements are particularly crucial for assigning stereochemistry in complex molecules.
For a relatively simple and achiral molecule like this compound, extensive NOE studies are not typically necessary for routine structural confirmation. However, if derivatives of this compound were synthesized, for example, through the reduction of the ketone to a hydroxyl group, a new stereocenter would be created. In such a case, NOE experiments (like NOESY) would be invaluable for determining the relative stereochemistry, i.e., whether the resulting alcohol and the ester group are on the same side (cis) or opposite sides (trans) of the cyclopentane ring. An NOE correlation between the proton on the carbon bearing the new hydroxyl group and the methine proton at C1 would suggest a cis relationship.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. It measures the mass of an ion to several decimal places, which allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₈H₁₂O₃. The theoretical (calculated) monoisotopic mass for this formula is 156.078644 Da. nih.govchemspider.com By comparing the experimentally measured exact mass from an HRMS analysis to this theoretical value, researchers can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of error. This confirmation is a standard and essential step in the characterization of newly synthesized compounds.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It allows for the ionization of molecules directly from a solution, often with minimal fragmentation.
As a β-keto ester, this compound can be readily analyzed by ESI-MS. researchgate.net Due to the presence of oxygen atoms, the molecule is typically observed in the positive ion mode as a protonated molecule [M+H]⁺ (m/z 157.0861) or as an adduct with alkali metal ions, such as sodium [M+Na]⁺ (m/z 179.0680), which are often present as trace impurities in solvents or on glassware. The formation of these adducts facilitates the detection and analysis of such neutral molecules by mass spectrometry. nih.gov Further structural information can be obtained by subjecting these parent ions to tandem mass spectrometry (MS/MS), where they are fragmented to reveal details about the molecular structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound. This method provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.
The most prominent features in the IR spectrum of this compound are the strong absorption peaks arising from the carbonyl (C=O) groups of the ketone and the ester functionalities. The presence of two distinct carbonyl absorptions is a key diagnostic feature. The ketone carbonyl typically absorbs at a different frequency than the ester carbonyl due to the differing electronic environments.
Another significant absorption is that of the C-O bond of the ester group. The stretching vibrations of the C-H bonds in the ethyl and cyclopentane moieties also give rise to characteristic peaks in the spectrum.
Below is a table summarizing the key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1735-1750 |
| C=O (Ketone) | Stretch | 1715-1740 |
| C-O (Ester) | Stretch | 1000-1300 |
| C-H (sp³) | Stretch | 2850-3000 |
Note: The exact positions of the absorption peaks can be influenced by the physical state of the sample (e.g., liquid film, solution) and the specific instrument used.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable and efficient technique for monitoring the progress of chemical reactions involving this compound. youtube.com This chromatographic method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products over time. youtube.comrsc.org
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. youtube.comrsc.org Alongside the reaction mixture, reference spots of the starting material (e.g., the precursor to this compound) and, if available, the pure product are also applied. youtube.com The plate is then developed in a suitable solvent system (mobile phase).
The separation of components on the TLC plate is based on their differential adsorption to the stationary phase (typically silica (B1680970) gel) and their solubility in the mobile phase. youtube.com Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.
By observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to this compound, a chemist can effectively track the reaction's progression towards completion. youtube.com
The following table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.
| Time | Starting Material Spot | Product Spot (this compound) | Reaction Status |
| t = 0 min | Intense | Not Visible | Reaction Initiated |
| t = 30 min | Moderate | Faint | In Progress |
| t = 60 min | Faint | Moderate | Nearing Completion |
| t = 90 min | Not Visible | Intense | Complete |
Note: The choice of eluent (mobile phase) is crucial for achieving good separation of the spots. A common mobile phase for compounds of this polarity might be a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on environmental responsibility has spurred research into greener synthetic methodologies for key intermediates like ethyl 3-oxocyclopentanecarboxylate (B1258031). Traditional synthesis methods, while effective, often rely on harsh reagents and organic solvents. Future efforts are geared towards developing more sustainable alternatives that minimize waste and environmental impact.
A promising frontier is the use of biocatalysis. Research has demonstrated the potential of enzymatic processes to create chiral versions of this keto ester. For instance, a three-step biocatalytic procedure has been developed for the conversion of cyclopentene (B43876) carboxylates into chiral 3-oxoesters. cnr.itpolimi.it This process involves:
Allylic hydroxylation using resting cells of the fungus Rhizopus oryzae.
Oxidation of the resulting allylic alcohol using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system.
Ene-reductase mediated hydrogenation to yield the final product.
This enzymatic cascade is performed in aqueous solutions, such as an acetate (B1210297) buffer, and represents a significant advancement in green chemistry by avoiding hazardous chemical oxidants and solvents. cnr.it The high regioselectivity of the biohydroxylation step also limits the formation of by-products, leading to higher efficiency compared to classical chemical oxidations. cnr.it
Table 1: Comparison of Synthetic Approaches
| Method | Key Features & Reagents | Advantages | Challenges |
| Classical Chemical Synthesis | Dieckmann condensation using strong bases (e.g., sodium ethoxide) in organic solvents (e.g., toluene). | Well-established, high yield. | Use of hazardous reagents, generation of waste. |
| Biocatalytic Synthesis | Multi-enzyme cascade (R. oryzae, laccase/TEMPO, ene-reductase) in aqueous buffer. cnr.itpolimi.it | Environmentally friendly, high selectivity, operates under mild conditions. | Enzyme stability, reaction times, and scalability may require optimization. |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral 3-oxoesters, including the enantiomers of ethyl 3-oxocyclopentanecarboxylate, are valuable building blocks for active pharmaceutical ingredients (APIs). polimi.it Consequently, a major area of research is the development of novel catalytic systems capable of producing these chiral molecules with high enantioselectivity.
Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysts), is a key focus. While specific data on the enantioselective catalysis of this compound is emerging, related cyclic β-keto esters have been successfully employed in asymmetric transformations. These reactions often involve the generation of a chiral enolate or its equivalent, which then reacts with an electrophile under the control of a chiral catalyst.
The aforementioned biocatalytic routes are a prime example of achieving high enantioselectivity. For example, the reduction of an intermediate using Lactobacillus kefiri ene-reductase (LeOPR1) can produce (R)-ethyl 3-oxocyclopentanecarboxylate with an enantiomeric excess (ee) of 99%. cnr.it Future work will likely focus on discovering and engineering new enzymes and organocatalysts to provide access to both enantiomers with high purity and yield.
Broadening Applications in Drug Discovery and Agrochemicals
This compound is a well-recognized and crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its rigid cyclic core is often incorporated into drug candidates to explore the effects of conformational restriction on biological activity. polimi.it
Future research will undoubtedly continue to leverage this compound as a scaffold for new therapeutic and agrochemical agents. Its utility has been demonstrated in the synthesis of a variety of complex, biologically active molecules:
Antiviral Agents: It is a reactant in the synthesis of C-3 cycloalkenyl triterpenoids, which have shown activity as HIV maturation inhibitors. google.com
Enzyme Inhibitors: The compound is a starting material for producing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that act as mTOR inhibitors, a target for cancer therapy. google.com
Novel Heterocycles: It has been used in the synthesis of novel oxadiazole compounds and cyclopenta-thieno-diazepine derivatives with potential applications in treating neurological disorders. google.com.nagoogle.com
Kinase Inhibitors: It serves as a precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for treating certain cancers and autoimmune diseases. googleapis.com
The challenge lies in efficiently converting this relatively simple starting material into increasingly complex and diverse molecular architectures to populate libraries for high-throughput screening and lead optimization.
Deeper Understanding of Reaction Mechanisms through Advanced Computational Methods
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Advanced computational chemistry methods are becoming indispensable tools for elucidating the intricate details of chemical transformations.
For this compound, computational tools are recommended for predicting its reactivity and understanding its reaction pathways.
Density Functional Theory (DFT): This method can be used to model the transition states of reactions involving the keto ester. By calculating the activation energies, chemists can predict reaction feasibility, understand regioselectivity, and gain insight into the role of catalysts. For example, DFT could be applied to study the keto-enol tautomerism, which is crucial for its reactivity, or to model the transition state of its reduction or alkylation.
Molecular Dynamics (MD): MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents and reagents, which can significantly influence reaction outcomes.
While the application of these advanced computational methods specifically to this compound is an area ripe for further exploration, such studies on related β-keto esters have proven valuable. Future research will likely see an increase in the use of these in silico techniques to guide experimental work, saving time and resources.
Investigations into New Derivatizations for Enhanced Bioactivity
The core structure of this compound provides multiple handles for chemical modification, allowing for the creation of a vast array of derivatives. A key research direction is the synthesis of new derivatives with the aim of discovering or enhancing biological activity.
The ketone and the activated methylene (B1212753) group are primary sites for derivatization. For instance, reduction of the ketone yields 3-hydroxy-cyclopentanecarboxylic acid ethyl ester, a valuable chiral building block in its own right. google.com.na Research has shown that derivatives of this compound possess promising biological potential. For example, certain derivatives have demonstrated in vitro antimicrobial and anthelmintic activity, suggesting they could serve as lead compounds for new anti-infective agents.
Future investigations will focus on creating novel analogs through various reactions, including:
Alkylation and Condensation Reactions: Introducing diverse substituents at the 2- and 4-positions to probe structure-activity relationships.
Heterocycle Formation: Using the dicarbonyl functionality to construct fused or spirocyclic heterocyclic systems, which are common motifs in bioactive compounds. The Dieckmann condensation of the compound itself is used to form bicyclic cores.
Fluorination: Introducing fluorine atoms can significantly alter a molecule's metabolic stability and binding affinity, a common strategy in medicinal chemistry.
The systematic exploration of these derivatizations, coupled with biological screening, presents a significant opportunity for the discovery of new molecules with valuable therapeutic or agrochemical properties.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 3-oxocyclopentanecarboxylate, and how can its purity be optimized?
this compound is commonly synthesized via cyclization or esterification reactions. A representative method involves reducing this compound with sodium borohydride (NaBH₄) in ethanol at room temperature, followed by acid quenching and extraction with dichloromethane. Purification via silica gel chromatography using a 20–40% ethyl acetate/heptane gradient ensures high purity (>97%) . Optimization includes controlling exothermic reactions (e.g., using an ice bath) and verifying purity via NMR or HPLC.
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
Key characterization techniques include:
- ¹H NMR : Peaks at δ ~4.18 ppm (quartet, ester -OCH₂CH₃), δ ~2.04–2.78 ppm (cyclopentane ring protons), and δ ~1.28 ppm (ester -CH₃) .
- ¹³C NMR : Signals for the carbonyl groups (δ ~173–174 ppm for the ester, δ ~210 ppm for the ketone) and cyclopentane carbons (δ ~20–80 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 156.18 (C₈H₁₂O₃) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Common methods include:
- Liquid-liquid extraction : Using dichloromethane to separate organic layers from aqueous phases .
- Column chromatography : Silica gel with ethyl acetate/heptane gradients (20–40%) for high-resolution separation .
- Recrystallization : Ethanol or ethyl acetate/heptane mixtures for crystalline products .
Advanced Research Questions
Q. What reaction mechanisms govern the reduction of this compound to its hydroxy derivatives?
The NaBH₄-mediated reduction proceeds via nucleophilic attack on the ketone carbonyl, forming a borate intermediate that hydrolyzes to yield 3-hydroxycyclopentanecarboxylate. Steric and electronic effects influence regioselectivity, with the exocyclic ketone being more reactive than ester carbonyls . Reaction monitoring via TLC or in situ IR spectroscopy is recommended to track progress.
Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?
While direct studies are limited, structural analogs (e.g., cyclohexene derivatives) show interactions with enzymes like cyclooxygenase (COX) via hydrogen bonding and hydrophobic interactions. Methodologies include:
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound derivatives?
Variability arises from factors like solvent polarity, temperature, and catalyst choice. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may reduce selectivity .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts can alter pathways . Systematic DOE (Design of Experiments) approaches are advised to identify optimal conditions .
Q. What are the key structural analogs of this compound, and how do their reactivities differ?
Notable analogs include:
| Compound | Structural Difference | Reactivity Impact |
|---|---|---|
| Ethyl 2-oxocyclopentanecarboxylate | Ketone at position 2 | Alters ring strain and nucleophilic attack sites |
| Mthis compound | Methyl ester vs. ethyl ester | Changes solubility and hydrolysis rates |
| Ethyl 1-methyl-3-oxocyclobutanecarboxylate | Smaller ring (cyclobutane) | Increased ring strain enhances reactivity in [2+2] cycloadditions . |
Q. What precautions are necessary for handling this compound in laboratory settings?
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility .
Methodological Guidance
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
Compare with literature benchmarks (e.g., δ ~2.04–2.78 ppm for cyclopentane protons ) and validate via 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
